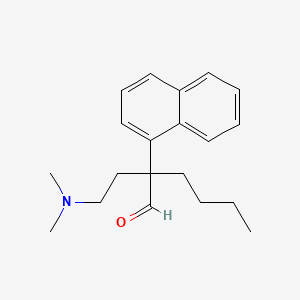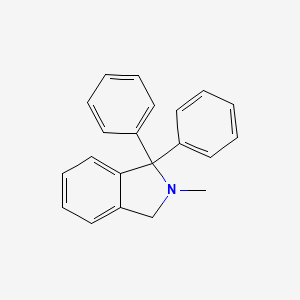
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole is an organic compound with the molecular formula C21H19N It is a derivative of isoindole, characterized by the presence of two phenyl groups and a methyl group attached to the nitrogen-containing heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole typically involves the reaction of isoindole derivatives with appropriate alkylating agents. One common method is the reaction of isoindole with methyl iodide in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
化学反応の分析
Types of Reactions
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Various substituted isoindole derivatives depending on the electrophile used.
科学的研究の応用
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-Methyl-1,1-diphenyl-1,3-dihydro-isoindole
- 1,2-Diphenyl-2-methylisoindolin
- 1,1-Diphenyl-2-methyl-isoindolin
Uniqueness
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole is unique due to its specific substitution pattern and the presence of both phenyl and methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, which can be leveraged in research and industrial applications .
特性
CAS番号 |
28504-95-2 |
|---|---|
分子式 |
C21H19N |
分子量 |
285.4 g/mol |
IUPAC名 |
2-methyl-3,3-diphenyl-1H-isoindole |
InChI |
InChI=1S/C21H19N/c1-22-16-17-10-8-9-15-20(17)21(22,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
InChIキー |
KCHYSZLVOBCLHT-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


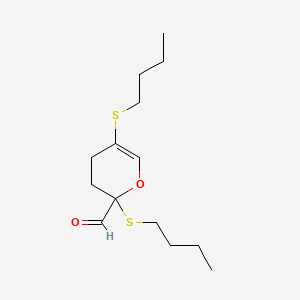
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

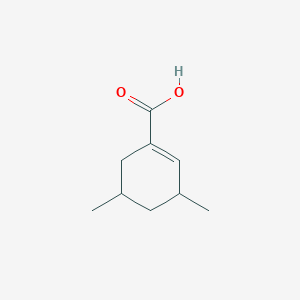
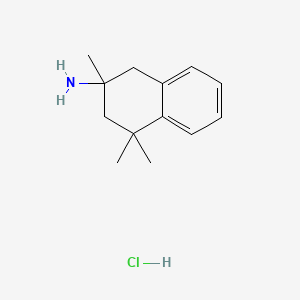
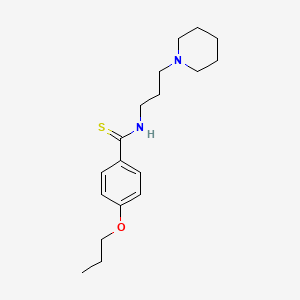
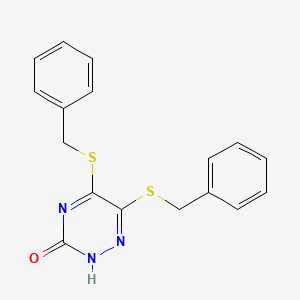
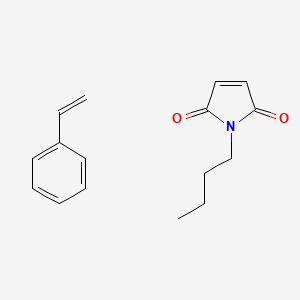
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
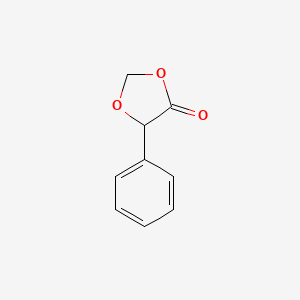
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

